REACTION_CXSMILES
|
O=S(Cl)Cl.[CH3:5][S:6]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][CH:10]=1)(=[O:8])=[O:7].[CH3:19][CH2:20]O>>[CH2:19]([O:17][C:16](=[O:18])[CH2:15][C:12]1[CH:11]=[CH:10][C:9]([S:6]([CH3:5])(=[O:7])=[O:8])=[CH:14][CH:13]=1)[CH3:20]
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Name
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|
Quantity
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8.2 mL
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
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CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
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80 mL
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Type
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reactant
|
Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solvents were removed under reduced pressure
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Type
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DISSOLUTION
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Details
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The remainder was dissolved in EtOAc
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Type
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WASH
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Details
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the resulting solution was washed with H2O until the pH of the aqueous phase
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Type
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WASH
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Details
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The EtOAc solution was washed further with saturated aqueous Na2CO3
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Type
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DRY_WITH_MATERIAL
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Details
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before being dried (MgSO4)
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Type
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FILTRATION
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Details
|
Filtration and solvent evaporation
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Name
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|
Type
|
product
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Smiles
|
C(C)OC(CC1=CC=C(C=C1)S(=O)(=O)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |